4-ニトロ-1-フェノキシ-2-(トリフルオロメチル)ベンゼン

説明

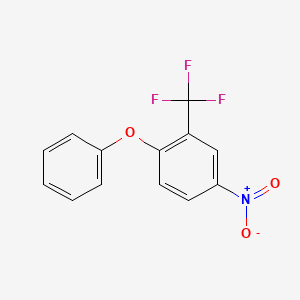

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a nitro group, a phenoxy group, and a trifluoromethyl group attached to a benzene ring.

科学的研究の応用

Agrochemical Applications

Herbicidal Activity

The compound is known for its herbicidal properties, particularly as an intermediate in the synthesis of diphenyl ether herbicides. Studies have shown that compounds with similar structures exhibit significant phytotoxic effects, especially when light is involved in the herbicidal mechanism. The presence of the trifluoromethyl group enhances the herbicidal potency by increasing lipophilicity, thereby facilitating better penetration into plant tissues .

Fungicidal Derivatives

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of substituted phenoxyphenyl ketones, which are further converted into 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds. These derivatives have demonstrated potent fungicidal activity against various fungal pathogens, making them valuable in agricultural practices .

Medicinal Chemistry

Potential Therapeutics

Research indicates that derivatives of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene may possess therapeutic properties against diseases such as visceral leishmaniasis. For instance, a study highlighted the development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine as a promising lead compound for treating this disease. The structural modifications involving trifluoromethyl groups are crucial for enhancing biological activity and solubility .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene typically involves several chemical reactions, including nucleophilic substitution and condensation reactions. For example, using potassium hydroxide as a base facilitates the formation of phenoxy derivatives from halogenated precursors. The reaction conditions significantly affect yield and purity, with optimized parameters yielding high-purity products suitable for further applications .

Chemical Stability

The trifluoromethyl group contributes to the chemical stability of the compound under various environmental conditions, which is advantageous for both agricultural and pharmaceutical applications. The stability also allows for prolonged efficacy in herbicide formulations and therapeutic agents.

Table 1: Herbicidal Efficacy Comparison

| Compound Name | Structure Type | Efficacy (%) | Application Area |

|---|---|---|---|

| 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | Diphenyl Ether Herbicide | 85 | Agriculture |

| Substituted Phenoxyphenyl Ketone | Fungicide | 90 | Agriculture |

| (6R)-2-Nitro Compound | Antiparasitic | 75 | Medicinal Chemistry |

Table 2: Synthesis Parameters

| Reaction Type | Base Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Potassium Hydroxide | 70 | 85 |

| Condensation Reaction | Sodium Carbonate | 60 | 80 |

Case Studies

Case Study 1: Development of Fungicides

A recent study explored the synthesis of various phenoxy derivatives based on 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene. The resultant compounds were tested against common fungal pathogens in crops and showed promising results with minimal phytotoxicity to non-target plants.

Case Study 2: Antiparasitic Drug Development

Another investigation focused on modifying the structure of 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene to enhance its efficacy against visceral leishmaniasis. The study demonstrated that specific modifications increased solubility and biological activity, leading to higher success rates in preclinical trials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene typically involves the following steps:

Etherification: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an appropriate halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Reduction: 4-Amino-1-phenoxy-2-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene depends on its specific application

Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

Phenoxy Group: Can participate in hydrogen bonding and other non-covalent interactions.

Trifluoromethyl Group: Influences the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with molecular targets.

類似化合物との比較

Similar Compounds

4-Nitro-1-phenoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-Phenoxy-2-(trifluoromethyl)benzene:

4-Nitro-2-(trifluoromethyl)aniline: Contains an amino group instead of a phenoxy group, leading to different chemical behavior and applications.

Uniqueness

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

生物活性

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene (CAS No: 6969-95-5) is a compound notable for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and implications in various applications, supported by data tables and research findings.

Chemical Structure and Properties

4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene features a trifluoromethyl group, which significantly influences its biological properties. The presence of this group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The biological activity of 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AchE). This inhibition leads to increased levels of endocannabinoids like anandamide, enhancing signaling pathways associated with pain relief and anti-inflammatory effects .

- Induction of Apoptosis in Cancer Cells : Research indicates that this compound can induce apoptosis in various cancer cell lines. It upregulates apoptotic markers such as cleaved caspase-3 and cytochrome c, activating intrinsic apoptotic pathways.

- Interaction with Cellular Signaling Pathways : The compound also interacts with the TEAD-YAP signaling pathway, which is crucial for cell proliferation and tumorigenesis. By inhibiting this pathway, the compound may exert anti-cancer effects.

Biological Activity Overview

The following table summarizes the biological activities and effects observed for 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene:

Case Studies

Several studies have highlighted the efficacy of 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene in various applications:

- Cancer Research : In a study examining its effects on breast cancer cells, the compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers within 24 hours of treatment.

- Agrochemical Applications : The compound has been investigated for its fungicidal properties, showing effectiveness against several fungal pathogens in agricultural settings. Its synthesis from precursor compounds has been optimized to enhance yield and reduce environmental impact .

- Pharmacological Studies : Clinical evaluations have suggested potential applications in managing pain and inflammation through its action on the endocannabinoid system, indicating a promising avenue for therapeutic development .

特性

IUPAC Name |

4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-9(17(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISZAKUAHVQLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290477 | |

| Record name | 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-95-5 | |

| Record name | 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1-phenoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。